REACTION_CXSMILES
|
[CH2:1]([NH2:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH2:14]([N:16]=[C:17]=[O:18])[CH3:15]>>[CH2:1]([NH:13][C:17]([NH:16][CH2:14][CH3:15])=[O:18])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]
|
Name
|
|
Quantity
|
370 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)N
|
Name
|
|
Quantity
|
142 g
|
Type
|
reactant
|
Smiles
|
C(C)N=C=O
|
Name
|
petroleum ether
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred in a flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a dipping thermometer, tap funnel
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
whilst external cooling
|
Type
|
CUSTOM
|
Details
|
exceed 50° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
to separate as
|
Type
|
ADDITION
|
Details
|
soon as the isocyanate addition
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with about 300 ml petroleum ether
|
Type
|
CUSTOM
|
Details
|
The white mass was dried in vacuum at 50° C.
|
Type
|
CUSTOM
|
Details
|
to give a quantitative yield (512 g) with a melting point of 84° to 87° C
|
Type
|
CUSTOM
|
Details
|
The product was not subjected to any further purification before use
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCC)NC(=O)NCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |